molecular formula C22H29N3O6 B442260 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(2,4-dimethoxyphenyl)methyl]piperazine

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(2,4-dimethoxyphenyl)methyl]piperazine

Cat. No.: B442260
M. Wt: 431.5g/mol
InChI Key: DHBKJMOOOYEJCB-UHFFFAOYSA-N
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Description

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(2,4-dimethoxyphenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(2,4-dimethoxyphenyl)methyl]piperazine typically involves the reaction of piperazine with 2,4-dimethoxybenzyl chloride and 4,5-dimethoxy-2-nitrobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(2,4-dimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of carboxylic acids or ketones.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(2,4-dimethoxyphenyl)methyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including:

    Receptors: Binding to and modulating the activity of specific receptors (e.g., serotonin or dopamine receptors).

    Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Ion Channels: Modulating the activity of ion channels, affecting cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dimethoxybenzyl)-4-benzylpiperazine: Similar structure but lacks the nitro group.

    1-(4,5-Dimethoxy-2-nitrobenzyl)-4-benzylpiperazine: Similar structure but lacks the 2,4-dimethoxybenzyl group.

    1-Benzyl-4-(4,5-dimethoxy-2-nitrobenzyl)piperazine: Similar structure but lacks the 2,4-dimethoxy groups.

Uniqueness

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(2,4-dimethoxyphenyl)methyl]piperazine is unique due to the presence of both 2,4-dimethoxybenzyl and 4,5-dimethoxy-2-nitrobenzyl groups. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H29N3O6

Molecular Weight

431.5g/mol

IUPAC Name

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-[(2,4-dimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C22H29N3O6/c1-28-18-6-5-16(20(12-18)29-2)14-23-7-9-24(10-8-23)15-17-11-21(30-3)22(31-4)13-19(17)25(26)27/h5-6,11-13H,7-10,14-15H2,1-4H3

InChI Key

DHBKJMOOOYEJCB-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OC

Origin of Product

United States

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